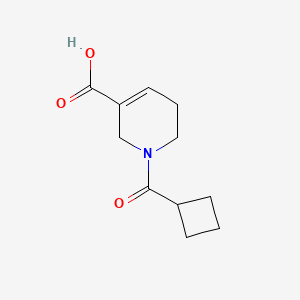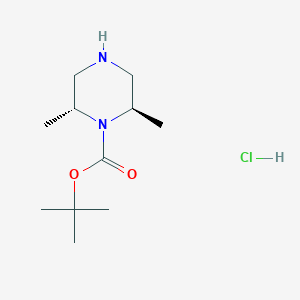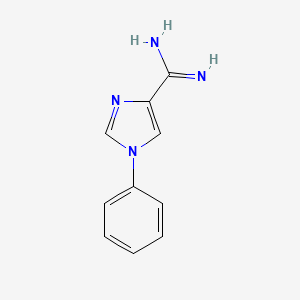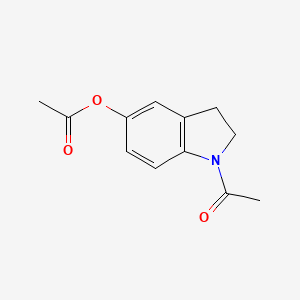
1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by its unique structure, which includes a pyrrolidine ring fused with a dihydropyrimidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as methanesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, allowing for the introduction of various functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Aplicaciones Científicas De Investigación
1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its anti-inflammatory properties have been explored for potential therapeutic applications.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or altered metabolic pathways .
Comparación Con Compuestos Similares
1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid can be compared with similar compounds such as:
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Both compounds share a similar dihydropyrimidine structure but differ in their side chains and specific functional groups.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound has a similar pyrimidine ring but with different substituents, leading to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17N3O3 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
1-(4-ethyl-1-methyl-6-oxopyrimidin-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O3/c1-3-9-6-10(16)14(2)12(13-9)15-5-4-8(7-15)11(17)18/h6,8H,3-5,7H2,1-2H3,(H,17,18) |
Clave InChI |
BEKVHKFROQWEKO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)N(C(=N1)N2CCC(C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)

![4-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13013290.png)



![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)





![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)
